molecular formula C10H12N2O4 B13975136 Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate

Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate

Cat. No.: B13975136
M. Wt: 224.21 g/mol
InChI Key: VFVKDFSZBZWLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methylamino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate typically involves the nitration of a precursor compound followed by esterification and methylation reactions. One common method involves the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-5-(ethylamino)-4-nitrobenzoate
  • Methyl 2-methyl-5-(dimethylamino)-4-nitrobenzoate
  • Methyl 2-methyl-5-(aminomethyl)-4-nitrobenzoate

Uniqueness

Methyl 2-methyl-5-(methylamino)-4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a methylamino group allows for diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-methyl-5-(methylamino)-4-nitrobenzoate

InChI

InChI=1S/C10H12N2O4/c1-6-4-9(12(14)15)8(11-2)5-7(6)10(13)16-3/h4-5,11H,1-3H3

InChI Key

VFVKDFSZBZWLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)NC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.